molecular formula C8H15N7O2S3 B10820198 Famotidine-13C-d3

Famotidine-13C-d3

Cat. No.: B10820198
M. Wt: 341.5 g/mol
InChI Key: XUFQPHANEAPEMJ-DTTOTARQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Famotidine-13C-d3 involves the incorporation of carbon-13 and deuterium into the famotidine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Famotidine-13C-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

Famotidine-13C-d3, like famotidine, acts as a competitive antagonist of the histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism involves:

Comparison with Similar Compounds

Famotidine-13C-d3 can be compared with other histamine H2 receptor antagonists, such as:

Uniqueness

This compound is unique due to its isotopic labeling, which makes it invaluable for research purposes. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in various analytical techniques .

Conclusion

This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of famotidine. Its unique isotopic labeling makes it a crucial tool in drug development, environmental studies, and industrial applications.

Properties

Molecular Formula

C8H15N7O2S3

Molecular Weight

341.5 g/mol

IUPAC Name

2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1

InChI Key

XUFQPHANEAPEMJ-DTTOTARQSA-N

Isomeric SMILES

[2H]C([13C](=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

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